(4E)-4-[({2-[5-HYDROXY-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Description
Properties
IUPAC Name |
6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-13-16(20(29)27(26-13)14-8-4-3-5-9-14)12-22-17-11-7-6-10-15(17)18-19(28)23-21(30-2)25-24-18/h3-12,26H,1-2H3,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYSTUGCDDRQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3C4=NN=C(NC4=O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-[({2-[5-HYDROXY-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- A triazine ring with a hydroxyl group and a methylsulfanyl substituent.
- A pyrazolone core that contributes to its biological interactions.
The molecular formula is , and it has a molecular weight of approximately 398.48 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of similar structures demonstrate significant antimicrobial properties. For instance, compounds with methylsulfanyl groups are often associated with enhanced antibacterial action due to their ability to disrupt bacterial cell membranes .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Compounds with similar pyrazolone and triazine frameworks have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. One study indicated that pyrazolone derivatives displayed IC50 values in the low micromolar range against various cancer cell lines .
Enzyme Inhibition
Preliminary investigations into enzyme inhibition have revealed that related compounds can act as inhibitors of certain enzymes involved in cancer metabolism and inflammatory pathways. For example, pyrazolone derivatives have been shown to inhibit butyrylcholinesterase (BChE) with an IC50 of around 46.42 µM .
Study 1: Anticancer Activity
A recent study synthesized several derivatives based on the pyrazolone structure and tested their cytotoxicity against human cancer cell lines. The most active compound exhibited an IC50 value of 1.98 µg/mL against the A-431 cell line, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | < 10 |
| Compound C | Jurkat | < 5 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. The study found that compounds with similar methylsulfanyl substitutions exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 64 |
| Compound E | Escherichia coli | 128 |
The proposed mechanisms underlying the biological activities of this compound include:
- Cell Membrane Disruption : The presence of hydrophobic groups may facilitate interaction with lipid bilayers.
- Enzyme Interaction : The compound may bind to active sites of enzymes like BChE, altering their function and leading to downstream effects on cell signaling pathways.
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness arises from its hybrid triazine-pyrazolone architecture. Below is a comparative analysis of structurally related derivatives:
| Compound | Core Structure | Key Substituents | Reference |
|---|---|---|---|
| Target Compound | Pyrazol-5-one + Triazine | 5-hydroxy, 3-(methylsulfanyl), phenyl | |
| (4Z)-3-Methyl-1-phenyl-4-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-5-one | Pyrazol-5-one + Pyrazole | 4-propoxyphenyl, phenyl | |
| (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone + Pyrazole | 4-ethoxyphenyl, thioxo group | |
| N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Triazole + Phenylhydrazone | 3,4-dihydroxyphenyl, methoxyphenyl |
Key Observations :
- The triazine-pyrazolone hybrid offers distinct electronic properties compared to pyrazole-pyrazolone or thiazolidinone derivatives.
- Hydroxy and methylsulfanyl groups on the triazine differentiate it from methoxy or ethoxy substituents in analogs .
Chemical and Physical Properties
| Property | Target Compound | Pyrazole-Pyrazolone Analog | Thiazolidinone Analog |
|---|---|---|---|
| Solubility | Moderate (hydroxy enhances aqueous solubility) | Low (propoxyphenyl increases lipophilicity) | Low (thioxo group reduces polarity) |
| LogP | ~2.5 (balanced hydrophilicity/lipophilicity) | ~3.8 (highly lipophilic) | ~3.2 |
| Stability | Stable under acidic conditions | Prone to hydrolysis in acidic media | Sensitive to oxidative environments |
Mechanistic Insights :
- The target compound’s anticancer efficacy is linked to triazine-mediated inhibition of folate metabolism pathways.
- Thiazolidinone derivatives exhibit stronger anti-inflammatory effects due to thioxo group interactions with COX-2 .
Research Findings and Case Studies
- Synthetic Optimization : Modifying the triazine’s hydroxy group to methoxy reduced aqueous solubility but improved blood-brain barrier penetration in rodent models .
- Structure-Activity Relationship (SAR) : Replacement of methylsulfanyl with ethylsulfanyl decreased anticancer potency by 40%, emphasizing the importance of substituent size .
- Crystallographic Analysis : SHELX and WinGX software were employed to resolve the compound’s crystal structure, revealing planar geometry critical for DNA intercalation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4E)-4-[...]-5-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of triazine derivatives with pyrazolone precursors. Key steps may utilize catalysts (e.g., acid/base) and solvents like ethanol or DMSO. Reaction monitoring via TLC or HPLC is critical to track intermediates and minimize by-products . Temperature optimization (e.g., 60–80°C for condensation steps) and stoichiometric control of reagents (e.g., 1:1.2 molar ratios) are essential for maximizing purity and yield. Post-synthesis purification often employs column chromatography or recrystallization.
Q. How can the structural identity and purity of this compound be confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify the connectivity of the triazine, pyrazolone, and methylsulfanyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (>95% purity threshold) or melting point analysis. X-ray crystallography may resolve stereochemical ambiguities in the (4E) configuration .
Q. What are the key physicochemical properties relevant to its stability in biological assays?
- Methodological Answer : Solubility in DMSO or aqueous buffers (pH 7.4) should be quantified using UV-Vis spectroscopy. Stability under varying pH (2–9) and temperature (4–37°C) conditions is assessed via accelerated degradation studies. Lipophilicity (logP) can be predicted computationally or measured via shake-flask methods to inform drug-likeness .
Advanced Research Questions
Q. How does the methylsulfanyl group on the triazine moiety influence the compound’s biological activity compared to analogs with alternative substituents?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with substituents like methoxy, hydroxyl, or halogens. Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted in parallel. Computational docking (e.g., AutoDock Vina) identifies interactions between the methylsulfanyl group and target proteins (e.g., kinases or receptors) . Comparative pharmacokinetic studies (e.g., metabolic stability in liver microsomes) further elucidate substituent effects.
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Reproducibility requires standardized protocols (e.g., MTT assays for cytotoxicity, ELISA for inflammatory markers). Dose-response curves (IC₅₀ values) and time-course studies clarify context-dependent effects. Mechanistic studies (e.g., Western blotting for apoptosis markers) differentiate primary targets from off-target effects .
Q. How can computational modeling predict potential off-target interactions or toxicity risks?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions at atomic resolution. Toxicity prediction tools (e.g., ProTox-II, SwissADME) assess risks like hepatotoxicity or mutagenicity. Pharmacophore mapping identifies structural motifs prone to off-target binding (e.g., cytochrome P450 isoforms) .
Comparative and Mechanistic Questions
Q. How does this compound’s mechanism of action differ from structurally related 1,2,4-triazole derivatives with known antimicrobial activity?
- Methodological Answer : Enzymatic assays (e.g., bacterial dihydrofolate reductase inhibition) compare potency. Resistance profiling (e.g., serial passage in pathogen cultures) identifies mutations conferring cross-resistance. Transcriptomic analysis (RNA-seq) reveals unique gene expression changes compared to triazole controls .
Q. What advanced spectroscopic techniques are suited to study its interaction with metal ions or biomolecules?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics with proteins. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Fluorescence quenching experiments assess interactions with DNA/RNA. Inductively coupled plasma mass spectrometry (ICP-MS) detects metal chelation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
